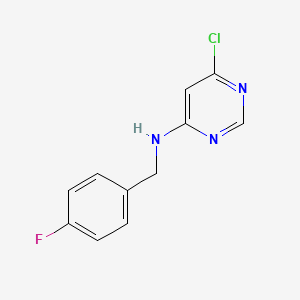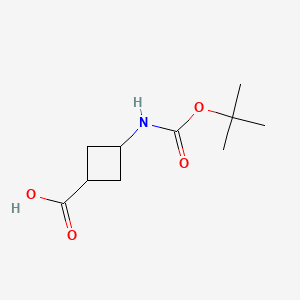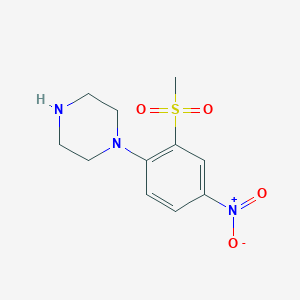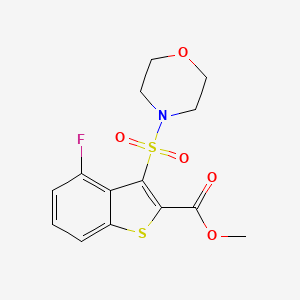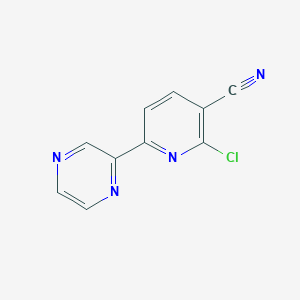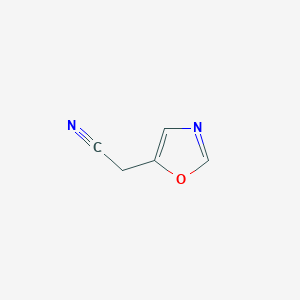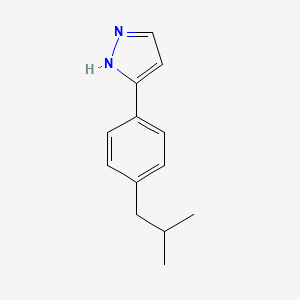![molecular formula C11H12F3NO B3043951 {3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine CAS No. 959214-88-1](/img/structure/B3043951.png)
{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine
Overview
Description
“{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine” is a chemical compound with the molecular formula C₁₁H₁₂F₃NO . It has a molecular weight of 231.21 g/mol .
Molecular Structure Analysis
The molecular structure of “{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine” consists of an oxetane ring attached to a trifluoromethylphenyl group and a methanamine group . The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H .Scientific Research Applications
Organic Synthesis and C–F Bond Activation
α-Trifluoromethylstyrene derivatives: serve as versatile synthetic intermediates for preparing more complex fluorinated compounds . Researchers have focused on their applications in C–F bond activation , including:
Agrochemical Drug Development
Although not extensively studied, α-trifluoromethylstyrenes may contribute to the development of agrochemical drugs. Their unique fluorinated structure could enhance bioactivity and stability in agricultural applications.
Safety and Hazards
Safety information for “{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the serotonergic system , suggesting that this compound may also interact with serotonin receptors or other components of this system.
Mode of Action
It’s worth noting that related compounds have been shown to modulate the serotonergic system . This modulation could involve binding to serotonin receptors, inhibiting serotonin reuptake, or other mechanisms that alter the levels or activity of serotonin in the brain.
Biochemical Pathways
Given the potential interaction with the serotonergic system , it’s plausible that this compound could affect pathways related to mood regulation, sleep, appetite, and other physiological processes influenced by serotonin.
Result of Action
If this compound does indeed interact with the serotonergic system , it could potentially influence a variety of cellular processes, including neuronal signaling, gene expression, and synaptic plasticity.
properties
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]oxetan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)10(5-15)6-16-7-10/h1-4H,5-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFARLPNYNOKLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3043870.png)
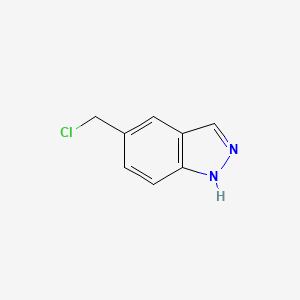
![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3043876.png)
![4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3043877.png)
![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3043878.png)
